Formamide, N-3-butenyl-N-(phenylmethyl)-
Description
Context and Significance of Amide Functional Groups in Synthetic Chemistry
The amide functional group, consisting of a carbonyl group linked to a nitrogen atom, is a cornerstone of organic and medicinal chemistry. guidechem.comnist.gov Its prevalence in natural products, pharmaceuticals, and polymers underscores its fundamental importance. guidechem.comnist.govlookchem.com The stability of the amide bond, a result of resonance delocalization, makes it a reliable and robust linkage in a multitude of chemical structures. guidechem.com This stability is crucial in peptide synthesis, where amide bonds form the backbone of proteins, and in the development of durable materials like nylon. guidechem.comguidechem.com
In drug design, the amide group is a key player, influencing a molecule's bioavailability, potency, and metabolic stability. nist.gov Its ability to participate in hydrogen bonding allows for specific interactions with biological targets, a critical aspect of medicinal chemistry. guidechem.com The versatility of amides is further demonstrated by their role as precursors in a variety of chemical transformations, allowing chemists to introduce other functional groups. guidechem.com
Overview of Methodological Developments in Formamide (B127407) Synthesis
The synthesis of formamides has evolved significantly, with numerous methods developed to accommodate a wide range of substrates and reaction conditions. A traditional and straightforward approach involves the reaction of a primary or secondary amine with formic acid or its derivatives. epa.gov More recent advancements have focused on developing milder, more efficient, and environmentally benign catalytic systems.
For instance, the use of catalysts like thiamine (B1217682) hydrochloride (Vitamin B1) has been shown to facilitate the formylation of amines with formic acid under solvent-free conditions, offering high yields and easy work-up procedures. epa.gov Other catalytic systems, such as those based on zinc, zeolites, and ionic liquids, have also been explored to improve the efficiency and selectivity of formamide synthesis. epa.gov
The direct synthesis of formamides from carbon dioxide and hydrogen, often catalyzed by transition metal complexes, represents a greener alternative to traditional methods that may use more hazardous reagents like carbon monoxide. researchgate.net Electrochemical methods are also emerging as a sustainable approach for constructing the C-N bond in formamides, driven by the prospect of using renewable energy sources. nih.gov These methodological developments continue to expand the toolkit available to synthetic chemists for the preparation of this important class of compounds.
Specific Academic Relevance of Formamide, N-3-butenyl-N-(phenylmethyl)-
While extensive research on Formamide, N-3-butenyl-N-(phenylmethyl)- is not widely documented in publicly available literature, its structural features suggest potential academic relevance in several areas of organic synthesis. The molecule incorporates a tertiary amide, a benzyl (B1604629) group, and a terminal alkene, each contributing to its potential reactivity and utility as a synthetic intermediate.
The presence of the 3-butenyl group offers a handle for a variety of chemical transformations. For instance, the terminal double bond can participate in reactions such as olefin metathesis, hydroboration-oxidation, and various cyclization reactions. The N-benzyl group is a common protecting group for amines, which can be removed under various conditions.
Given the lack of specific experimental data for Formamide, N-3-butenyl-N-(phenylmethyl)-, we can infer some of its potential properties and reactivity from closely related and well-characterized compounds.
Interactive Data Table: Properties of Formamide, N-3-butenyl-N-(phenylmethyl)- and Related Compounds
| Property | Formamide, N-3-butenyl-N-(phenylmethyl)- | N-Benzylformamide | 3-Butenylbenzene |
| Molecular Formula | C14H19NO | C8H9NO nist.gov | C10H12 |
| Molecular Weight | 217.31 g/mol | 135.16 g/mol nist.gov | 132.20 g/mol |
| Key Functional Groups | Tertiary Amide, Alkene, Benzene (B151609) Ring | Secondary Amide, Benzene Ring | Alkene, Benzene Ring |
| Potential Synthetic Applications | Intermediate for cyclization reactions, Precursor for complex amines | Intermediate in pharmaceutical synthesis | Building block in polymer and organic synthesis |
The academic interest in a molecule like Formamide, N-3-butenyl-N-(phenylmethyl)- would likely stem from its potential as a substrate in the development of new synthetic methodologies, particularly those involving intramolecular reactions. The fixed distance between the formyl group and the butenyl moiety could be exploited to construct novel heterocyclic systems, which are prevalent in biologically active compounds. Further research into the synthesis and reactivity of this specific formamide is needed to fully elucidate its potential contributions to advanced organic synthesis.
Structure
2D Structure
3D Structure
Properties
CAS No. |
328241-56-1 |
|---|---|
Molecular Formula |
C12H15NO |
Molecular Weight |
189.25 g/mol |
IUPAC Name |
N-benzyl-N-but-3-enylformamide |
InChI |
InChI=1S/C12H15NO/c1-2-3-9-13(11-14)10-12-7-5-4-6-8-12/h2,4-8,11H,1,3,9-10H2 |
InChI Key |
JOCBXALAAANGJG-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCN(CC1=CC=CC=C1)C=O |
Origin of Product |
United States |
Synthetic Strategies and Methodologies for Formamide, N 3 Butenyl N Phenylmethyl
Direct N-Formylation Approaches for Amine Precursors
The most straightforward route to Formamide (B127407), N-3-butenyl-N-(phenylmethyl)- involves the direct introduction of a formyl group onto the nitrogen atom of the parent amine. This can be accomplished through several distinct methods, each with its own set of reagents and conditions.
Utilization of Formylating Reagents
A variety of chemical reagents can serve as the formyl source for the conversion of N-benzylbut-3-en-1-amine. One of the most common and direct methods involves the use of formic acid, often heated with the amine, sometimes in a solvent like toluene (B28343) with a Dean-Stark trap to remove the water produced during the condensation reaction. nih.gov Solvent-free conditions, where the amine and formic acid are simply heated together, have also proven effective for the N-formylation of both primary and secondary alkyl amines. nih.gov
Another powerful formylating agent is acetic formic anhydride (B1165640) (AFA), which can be generated in situ from acetic anhydride and formic acid. nih.gov This reagent is highly efficient, often providing near-quantitative yields of formamides in short reaction times, even at low temperatures. nih.gov Other reagents reported for the N-formylation of secondary amines include chloral, which yields chloroform (B151607) as a byproduct, and various formate (B1220265) esters. nih.gov The choice of reagent often depends on factors like substrate tolerance, desired reaction conditions, and scalability. For instance, N-formylcarbazole has been noted for its ability to selectively formylate sterically less hindered amines. nih.gov
Table 1: Comparison of Selected Direct Formylating Reagents for Secondary Amines
| Formylating Reagent | Typical Reaction Conditions | Advantages | Potential Drawbacks | Reference |
|---|---|---|---|---|
| Formic Acid | Heating (e.g., 80°C), often solvent-free or in toluene with water removal. | Readily available, inexpensive. | Requires heating; equilibrium reaction. | nih.gov |
| Acetic Formic Anhydride (in situ) | Low temperature (e.g., -20°C to room temp), short reaction times. | High reactivity, excellent yields, fast reactions. | Reagent is moisture-sensitive. | nih.gov |
| Chloral | Low temperature. | Excellent yields for strongly basic amines. | Forms chloroform byproduct. | nih.gov |
| Formate Esters (e.g., Methyl Formate) | Requires a catalyst, such as a strong base. | Can be performed at room temperature. | May require a catalyst and longer reaction times. | nih.gov |
| N-Formylcarbazole | Mild conditions. | Offers selectivity for less sterically hindered amines. | Reagent must be prepared. | nih.gov |
Catalytic Formylation Pathways
To overcome the limitations of stoichiometric reagents, catalytic methods have been developed, offering milder conditions, higher efficiency, and more environmentally benign profiles.
Transition metals are effective catalysts for the N-formylation of amines using various C1 sources. nih.gov For the synthesis of Formamide, N-3-butenyl-N-(phenylmethyl)-, several catalytic systems could be employed.
Copper Systems: Reddy reported a room-temperature N-formylation of primary and secondary amines using catalytic amounts of copper(II) chloride (CuCl₂) with methanol (B129727) as the formyl source and hydrogen peroxide as the terminal oxidant. nih.gov This method proceeds with short reaction times (45-90 minutes) and provides good yields. nih.gov
Ruthenium Systems: Ruthenium catalysts have been successfully used for the N-formylation of amines with methanol. nih.gov These homogeneous catalytic systems are notable for their efficiency. nih.gov
Bimetallic Systems: The use of bimetallic nanoparticles, such as gold-palladium supported on iron oxide (AuPd–Fe₃O₄), represents a significant advancement. nih.govproquest.com This heterogeneous catalyst facilitates the N-formylation of secondary amines at room temperature using methanol as both the solvent and formyl source, with oxygen from the air serving as a green oxidant. nih.govproquest.com A key advantage of this system is the catalyst's reusability due to its magnetic support. nih.govproquest.com
Other metals like indium have also been shown to catalyze the formylation of amines using formic acid under solvent-free conditions. nih.gov The development of non-noble metal catalysts, such as cobalt-based systems, for the oxidative carbonylation of amines with paraformaldehyde also presents a promising route. researchgate.net
Table 2: Overview of Transition Metal-Catalyzed N-Formylation of Secondary Amines
| Catalytic System | Formyl Source | Oxidant/Conditions | Key Features | Reference |
|---|---|---|---|---|
| CuCl₂·H₂O | Methanol | H₂O₂ (aq.), Room Temperature | Mild conditions, rapid reaction. | nih.gov |
| Ruthenium Complexes | Methanol | Varies by specific catalyst. | Efficient homogeneous catalysis. | nih.gov |
| AuPd–Fe₃O₄ Nanoparticles | Methanol | O₂ (1 atm), Room Temperature | Heterogeneous, reusable magnetic catalyst, green oxidant. | nih.govproquest.com |
| Indium | Formic Acid | 70°C, Solvent-free | Improves yields significantly compared to uncatalyzed reaction. | nih.gov |
| CoNC catalyst | Paraformaldehyde | Aerobic oxidation | Non-noble metal catalyst. | researchgate.net |
Biocatalysis offers a green and highly selective alternative for amide synthesis. The use of enzymes, such as acyltransferases, can achieve N-formylation under mild, aqueous conditions. Research has demonstrated the feasibility of biocatalytic N-formylation of amines using ethyl formate as the acyl donor. acs.org An acyltransferase from Mycobacterium smegmatis has been shown to be effective for the N-acylation of various amines in water. acs.org Applying this principle, a suitable enzyme could catalyze the specific formylation of N-benzylbut-3-en-1-amine to yield the desired product with high selectivity and under environmentally friendly conditions.
Amidation Reactions from Carboxylic Acid Derivatives and Amines
The synthesis of Formamide, N-3-butenyl-N-(phenylmethyl)- can also be viewed as a standard amidation reaction between the amine precursor and a derivative of formic acid. The reactivity of the formylating agent is directly related to the leaving group's ability; a better leaving group results in a more facile reaction. libretexts.org Amides are commonly formed from highly reactive derivatives like acid chlorides and acid anhydrides. nih.govlibretexts.org
Therefore, N-benzylbut-3-en-1-amine can be reacted with formyl chloride (though unstable) or, more practically, with a mixed anhydride like acetic formic anhydride. nih.gov The direct reaction between an amine and a carboxylic acid is generally unfavorable without strong heating or activation. libretexts.org Activation can be achieved using coupling reagents like N,N'-Dicyclohexylcarbodiimide (DCC), which facilitates amide bond formation by converting the carboxylic acid's hydroxyl group into a better leaving group. researchgate.net
Construction through Multicomponent Reactions and Domino Sequences
More advanced strategies involve constructing the target molecule through multicomponent reactions (MCRs) or domino (cascade) sequences, which build molecular complexity in a single pot by forming multiple bonds sequentially. rug.nle-bookshelf.de
While classic isocyanide-based MCRs like the Ugi and Passerini reactions typically produce more complex amide structures, variations and other MCRs can be envisioned for formamide synthesis. nih.govmdpi.com For example, a three-component reaction involving an aryl iodide, sodium azide, and oxalic acid (serving as a CO and H₂ source) has been developed to produce N-formylanilines. organic-chemistry.org Although this specific example targets anilines, it highlights the potential of MCRs in formamide synthesis.
Domino reactions offer another elegant pathway. A hypothetical domino process for synthesizing Formamide, N-3-butenyl-N-(phenylmethyl)- could involve an initial reaction to form the precursor amine, N-benzylbut-3-en-1-amine, which is then formylated in situ. Furthermore, N,N-dimethylformamide (DMF) itself can participate in domino reactions, serving not just as a solvent but also as the source of the formyl group under certain conditions, often catalyzed by a transition metal. nih.gov A domino sequence involving a 1,7-H shift followed by electrocyclization has been used to create cyclic amidines, demonstrating the power of sequential pericyclic reactions to build complex nitrogen-containing heterocycles. researchgate.net Designing a similar cascade that terminates in the formation of the target acyclic formamide represents a sophisticated synthetic challenge.
Green Chemistry Principles in Formamide Synthesis
The application of green chemistry principles to the synthesis of formamides aims to reduce the environmental impact of chemical processes. This involves the use of renewable feedstocks, the development of atom-economical reactions, and the avoidance of hazardous reagents and solvents. For the synthesis of Formamide, N-3-butenyl-N-(phenylmethyl)-, two key green chemistry strategies are particularly relevant: the utilization of carbon dioxide as a C1 source and the development of oxidant-free, atom-economical processes.
Carbon Dioxide Utilization
The use of carbon dioxide (CO₂) as a renewable and non-toxic C1 feedstock for chemical synthesis is a primary goal of green chemistry. In the context of formamide synthesis, CO₂ can be catalytically converted to a formyl group, which then reacts with a suitable amine. For the target molecule, this would involve the reaction of N-(3-butenyl)-N-(phenylmethyl)amine with CO₂ in the presence of a reducing agent and a catalyst.
Recent research has demonstrated the feasibility of N-formylation of various amines using CO₂ and a hydrosilane as the reducing agent. For instance, a catalyst system composed of zinc acetate (B1210297) (Zn(OAc)₂) and 1,10-phenanthroline (B135089) (phen) has been shown to be effective for the N-formylation of amines with CO₂. rsc.org The proposed reaction for the synthesis of Formamide, N-3-butenyl-N-(phenylmethyl)- would proceed as follows:
Proposed Reaction Scheme for CO₂ Utilization:
This method offers a significant environmental advantage by utilizing a greenhouse gas as a raw material. The catalyst system is based on an abundant and relatively non-toxic metal, further enhancing its green credentials. A study on the N-formylation of N-methylaniline using a similar zinc-based catalyst achieved a 92% yield at room temperature, highlighting the potential efficiency of this approach. rsc.org
Another promising catalytic system involves the use of copper acetate (Cu(OAc)₂) with 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) for the N-formylation of amines with CO₂ and H₂. rsc.org This system has shown excellent selectivity for the formylation of amines containing unsaturated groups, which is directly relevant to the butenyl moiety in the target molecule. rsc.org The catalyst's inactivity towards the hydrogenation of unsaturated bonds ensures the preservation of the C=C double bond in the final product.
Table 1: Potential Catalytic Systems for CO₂-Based Synthesis of Formamide, N-3-butenyl-N-(phenylmethyl)-
| Catalyst System | Reducing Agent | Key Advantages |
| Zn(OAc)₂ / 1,10-phenanthroline | Hydrosilane | Mild reaction conditions, high yields reported for similar amines. rsc.org |
| Cu(OAc)₂ / DBU | H₂ | High selectivity for N-formylation over hydrogenation of unsaturated groups. rsc.org |
Oxidant-Free and Atom-Economical Processes
Traditional formylation methods often involve the use of stoichiometric amounts of reagents that are not incorporated into the final product, leading to significant waste. Atom-economical processes, in contrast, are designed to maximize the incorporation of all starting materials into the desired product. Oxidant-free methods further contribute to the greenness of a synthesis by avoiding the use of potentially hazardous oxidizing agents.
A highly efficient and environmentally benign approach to N-formylation is the direct reaction of the amine with formic acid. This method is inherently atom-economical as the formic acid directly provides the formyl group. The reaction can often be performed under solvent-free conditions, further reducing waste. organic-chemistry.orgresearchgate.net For the synthesis of Formamide, N-3-butenyl-N-(phenylmethyl)-, this would involve heating a mixture of N-(3-butenyl)-N-(phenylmethyl)amine and formic acid.
To enhance the reaction rate and efficiency, various catalysts can be employed. Molecular iodine has been reported as a simple, practical, and catalytic agent for the N-formylation of a wide variety of amines with formic acid under solvent-free conditions. organic-chemistry.org The proposed mechanism involves the in-situ generation of HI, which protonates the formic acid, facilitating the nucleophilic attack by the amine. This method has been shown to be applicable to secondary amines. organic-chemistry.org
Another approach involves the use of solid acid catalysts, which can be easily recovered and reused. For instance, ZnO has been utilized as a Lewis acid catalyst for the solvent-free formylation of amines with formic acid, providing good to excellent yields. nih.gov
Table 2: Potential Oxidant-Free and Atom-Economical Methods for Synthesis of Formamide, N-3-butenyl-N-(phenylmethyl)-
| Reagent/Catalyst | Conditions | Key Advantages |
| Formic Acid | Solvent-free, heating | High atom economy, no catalyst required in some cases. scispace.com |
| Formic Acid / I₂ | Solvent-free, 70°C | Catalytic, applicable to a wide range of amines. organic-chemistry.org |
| Formic Acid / ZnO | Solvent-free, 70°C | Reusable catalyst, good yields reported. nih.gov |
These oxidant-free and atom-economical methods represent a significant improvement over classical formylation techniques that utilize reagents like acetic formic anhydride, which is moisture-sensitive and decomposes to produce carbon monoxide. scispace.com By focusing on direct formylation with formic acid, the synthesis of Formamide, N-3-butenyl-N-(phenylmethyl)- can be achieved in a more sustainable and efficient manner.
Reactivity and Chemical Transformations of Formamide, N 3 Butenyl N Phenylmethyl
Transformations of the Formamide (B127407) Moiety
The formamide functional group is a versatile precursor for various nitrogen-containing compounds. Its reactivity is centered around the electrophilic carbonyl carbon and the potential for cleavage of the C-N bond.
The formamide group can be readily transformed through both reductive and hydrolytic processes. Reduction of the formamide typically leads to the corresponding methylamine, while hydrolysis regenerates the secondary amine.
Reductive Cleavage: The reduction of N,N-disubstituted formamides like Formamide, N-3-butenyl-N-(phenylmethyl)- can be achieved using powerful reducing agents such as lithium aluminum hydride (LiAlH₄). This process involves the conversion of the formyl group to a methyl group, yielding the corresponding tertiary amine, N-benzyl-N-(3-butenyl)methylamine. This transformation is a standard method for the synthesis of N-methylamines from formamides. imperial.ac.uk
In some cases, metal-free reductive cleavage methodologies can also be employed. For instance, elemental sulfur in the presence of a base has been shown to mediate the reductive cleavage of the N-O bond in N-alkoxyamides, suggesting the potential for developing novel reductive cleavage strategies for formamides. rsc.org
Hydrolytic Cleavage: The hydrolysis of the formamide can occur under both acidic and basic conditions to yield the parent secondary amine, N-benzyl-3-buten-1-amine, and formic acid or a formate (B1220265) salt. Enzymatic hydrolysis is also a plausible pathway. For example, N-substituted formamide deformylases have been identified that catalyze the hydrolysis of N-benzylformamide to benzylamine (B48309) and formate. nih.gov While not directly studied on the title compound, this suggests that biocatalytic routes could be developed for the deprotection of the formyl group under mild conditions.
| Transformation | Reagents/Conditions | Product |
| Reduction | LiAlH₄ in an ethereal solvent | N-benzyl-N-(3-butenyl)methylamine |
| Hydrolysis (Acidic) | Aqueous acid (e.g., HCl) | N-benzyl-3-buten-1-amine hydrochloride |
| Hydrolysis (Basic) | Aqueous base (e.g., NaOH) | N-benzyl-3-buten-1-amine |
| Hydrolysis (Enzymatic) | N-substituted formamide deformylase | N-benzyl-3-buten-1-amine and formate |
The formamide nitrogen can participate in further derivatization reactions, and the formyl group itself can be considered a protecting group for the secondary amine, allowing for transformations at other parts of the molecule before its removal.
N-Derivatization: While the nitrogen in Formamide, N-3-butenyl-N-(phenylmethyl)- is already tertiary, derivatization can be envisioned after removal of the formyl group. The resulting secondary amine, N-benzyl-3-buten-1-amine, can be readily N-alkylated or N-acylated to introduce a wide variety of substituents. For instance, derivatization of secondary amines with reagents like 2-naphthalenesulfonyl chloride is a common method for their analysis and further functionalization. nih.gov
Functional Group Interconversion: The formamide group can be converted to other functional groups. For example, in the presence of a suitable catalyst, formamides can act as formylating agents. While less common for tertiary formamides, the principles of functional group interconversion suggest that under specific conditions, the formyl group could be transformed. More practically, the formamide is often used as a precursor to other functionalities after its removal. For instance, the conversion of amides to thioamides can be achieved using reagents like Lawesson's reagent.
| Reaction Type | Reagents/Conditions | Potential Product Class |
| Deformylation followed by N-Alkylation | 1. Hydrolysis (acid or base) 2. Alkyl halide, base | Tertiary amine with a new N-alkyl group |
| Deformylation followed by N-Acylation | 1. Hydrolysis (acid or base) 2. Acyl chloride or anhydride (B1165640) | N,N-disubstituted amide |
| Conversion to Thioamide | Lawesson's reagent | N-3-butenyl-N-(phenylmethyl)thioformamide |
Reactions Involving the N-3-butenyl Chain
The N-3-butenyl group provides a reactive handle for a variety of carbon-carbon bond-forming reactions, including metathesis, cyclization, and cycloaddition reactions.
The terminal alkene of the N-3-butenyl chain is an excellent substrate for olefin metathesis reactions, a powerful tool for the formation of new carbon-carbon double bonds. wikipedia.orglibretexts.org
Ring-Closing Metathesis (RCM): If another alkene is present in the molecule, ring-closing metathesis can be employed to form cyclic structures. For Formamide, N-3-butenyl-N-(phenylmethyl)-, this would require the introduction of another alkenyl group, for example, by replacing the benzyl (B1604629) group with an allyl group. In such a diene, RCM catalyzed by a ruthenium-based catalyst like a Grubbs catalyst would lead to the formation of a nitrogen-containing ring, with the size of the ring depending on the length of the alkenyl chains. organic-chemistry.orgmasterorganicchemistry.com
Cross-Metathesis (CM): The N-3-butenyl group can undergo cross-metathesis with other olefins in the presence of a suitable catalyst. This allows for the elongation or modification of the butenyl side chain. For example, reaction with a simple alkene like ethylene (B1197577) (ethenolysis) could, in principle, shorten the chain, while reaction with a more complex olefin would introduce a new substituent. wikipedia.org
| Metathesis Type | Reactant(s) | Catalyst | Potential Product |
| Ring-Closing Metathesis | A diene precursor (e.g., N-allyl-N-3-butenylformamide) | Grubbs or Schrock catalyst | Cyclic amine derivative |
| Cross-Metathesis | Formamide, N-3-butenyl-N-(phenylmethyl)- and a partner olefin | Grubbs or Schrock catalyst | A new N-alkenylformamide |
The butenyl chain can participate in various intramolecular cyclization reactions, leading to the formation of heterocyclic structures.
Radical Cyclization: The double bond can undergo radical cyclization. For instance, treatment with a radical initiator in the presence of a trapping agent could lead to the formation of a pyrrolidine (B122466) or piperidine (B6355638) ring system, depending on the regioselectivity of the cyclization (5-exo-trig vs. 6-endo-trig).
Cationic Cyclization: Acid-catalyzed cyclization is another possibility. Protonation of the double bond could generate a secondary carbocation, which could then be attacked by an internal nucleophile. While the formamide nitrogen is not strongly nucleophilic, cyclization onto the phenyl ring of the benzyl group (a Friedel-Crafts-type reaction) could be envisioned under strongly acidic conditions, leading to a tetrahydroisoquinoline derivative. Intramolecular cyclizations of N-aryl amides have been reported to form oxindoles, suggesting the diverse possibilities for cyclization reactions involving amide functionalities. rsc.org
| Cyclization Type | Initiator/Catalyst | Potential Product |
| Radical Cyclization | Radical initiator (e.g., AIBN, Bu₃SnH) | Substituted pyrrolidine or piperidine |
| Cationic Cyclization | Strong acid (e.g., polyphosphoric acid) | Tetrahydroisoquinoline derivative |
The alkene in the N-3-butenyl group can undergo a variety of functionalization reactions, including cycloadditions.
[4+2] Cycloaddition (Diels-Alder Reaction): While the isolated double bond of the butenyl group is not a diene itself, it can act as a dienophile in Diels-Alder reactions. wikipedia.org Reaction with a suitable diene, such as cyclopentadiene (B3395910) or 1,3-butadiene, under thermal or Lewis acid-catalyzed conditions, would yield a cyclohexene-containing adduct.
[3+2] Cycloaddition: The alkene can also participate in 1,3-dipolar cycloadditions with 1,3-dipoles like nitrones or azides. For example, reaction with a nitrone would lead to the formation of an isoxazolidine (B1194047) ring. libretexts.org
[2+2] Cycloaddition: Photochemical [2+2] cycloadditions with other alkenes are also possible, which would result in the formation of a cyclobutane (B1203170) ring. wikipedia.org
| Cycloaddition Type | Reactant | Conditions | Product |
| [4+2] Diels-Alder | Diene (e.g., cyclopentadiene) | Thermal or Lewis acid catalysis | Cyclohexene adduct |
| [3+2] Dipolar | 1,3-Dipole (e.g., nitrone) | Typically thermal | Isoxazolidine derivative |
| [2+2] Photochemical | Alkene | UV light | Cyclobutane derivative |
Reactivity Associated with the N-(phenylmethyl) Group
The N-(phenylmethyl) group possesses a benzylic C-H bond which is susceptible to a variety of chemical transformations. This position is activated by the adjacent phenyl ring, making it a focal point for functionalization. Furthermore, the entire benzyl group is a widely used protecting group for amines due to its general stability and the numerous methods available for its removal.
The conversion of benzylic C-H bonds into other functional groups is a fundamental transformation in organic synthesis. For a molecule like Formamide, N-3-butenyl-N-(phenylmethyl)-, the benzylic position is a prime target for oxidation.
Benzylic Oxidation:
A common transformation is the oxidation of the benzylic methylene (B1212753) group to a carbonyl, which would convert the N-benzyl amide into an N-benzoyl amide. This is a valuable method for preparing versatile chemical intermediates. mdpi.com Research has shown that N-benzyl amides can undergo oxidative debenzylation, a process that proceeds through initial oxidation at the benzylic position. organic-chemistry.org One effective method involves the use of an alkali metal bromide, such as potassium bromide (KBr), in conjunction with an oxidant like Oxone. organic-chemistry.orgresearchgate.net The proposed mechanism for this reaction involves the in-situ generation of a bromo radical via oxidation of the bromide. This radical then abstracts a hydrogen atom from the benzylic position of the N-benzyl group, creating a benzyl radical intermediate. organic-chemistry.org This intermediate is further oxidized and hydrolyzed to yield the debenzylated amide, with benzaldehyde (B42025) or benzoic acid as by-products. organic-chemistry.org While the goal of these studies is often debenzylation, the initial step is a benzylic functionalization.
Other photocatalytic and electrochemical methods have also been developed for the oxidation of alkylarenes to ketones, which could potentially be applied to this system. mdpi.com The choice of method would be critical to avoid unwanted reactions with the butenyl group's double bond.
| Transformation | Reagents/Conditions | Key Features | Source |
|---|---|---|---|
| Benzylic Oxidation (leading to debenzylation) | Alkali Metal Bromide (e.g., KBr), Oxone, in a solvent like MeNO₂ at 30 °C | Proceeds via a bromo radical mechanism; abstracts a hydrogen at the benzyl position. | organic-chemistry.org |
| General Benzylic C-H Oxidation | Various methods including photocatalytic, electrochemical, and metal-catalyzed aerobic oxidations. | Transforms benzylic methylenes into carbonyls; provides access to high-value intermediates. | mdpi.com |
The N-benzyl group is a common protecting group for amines in multi-step synthesis. Its removal, or deprotection, can be accomplished through several pathways, including oxidative, reductive, and acid-catalyzed methods. The choice of method for Formamide, N-3-butenyl-N-(phenylmethyl)- would need to account for the presence of the formyl group and the reactive butenyl moiety.
Oxidative Cleavage:
As mentioned, oxidative methods can be used for debenzylation. The system using an alkali metal bromide with an oxidant like Oxone efficiently cleaves N-benzyl amides to provide the corresponding primary or secondary amides in high yields under mild conditions. organic-chemistry.orgresearchgate.net This method is often advantageous as it is transition-metal-free. organic-chemistry.org
Reductive Cleavage (Hydrogenolysis):
The most common method for N-benzyl group removal is catalytic hydrogenolysis. youtube.com This typically involves a palladium catalyst, such as palladium on carbon (Pd/C), and a source of hydrogen. sciencemadness.orgresearchgate.net The hydrogen source can be hydrogen gas, often under balloon pressure or higher, or a hydrogen transfer reagent like ammonium (B1175870) formate. sciencemadness.orgsciencemadness.org This reaction cleaves the C-N bond, releasing the free amine and toluene (B28343) as a byproduct. youtube.com A significant consideration for Formamide, N-3-butenyl-N-(phenylmethyl)- is the butenyl group; standard hydrogenolysis conditions can also reduce the carbon-carbon double bond. Careful selection of catalyst and reaction conditions would be necessary to achieve selective debenzylation. The addition of an acid, such as acetic acid, can facilitate the hydrogenation, and mixed catalyst systems with niobic acid have been shown to accelerate the process. nih.govacs.org
Acid-Based Cleavage:
The N-benzyl group can also be cleaved using strong Lewis or Brønsted acids, though these conditions are often harsh. acs.orgorganic-chemistry.org For instance, boron trichloride-dimethyl sulfide (B99878) complex (BCl₃·SMe₂) is used for the selective cleavage of benzyl ethers and could potentially be applied to N-benzyl amides, offering mild conditions that tolerate a range of other functional groups. organic-chemistry.org
| Method | Reagents/Conditions | Advantages | Potential Issues for Substrate | Source |
|---|---|---|---|---|
| Oxidative Cleavage | KBr, Oxone / MeNO₂, 30 °C | Mild, transition-metal-free, high yields for N-benzyl amides. | Potential for oxidation of the butenyl double bond. | organic-chemistry.orgresearchgate.net |
| Reductive Hydrogenolysis | H₂, Pd/C / Solvent (e.g., EtOH, MeOH) | Common, effective, clean byproducts (toluene). | Concurrent reduction of the butenyl C=C double bond is likely. | youtube.comsciencemadness.orgnih.gov |
| Transfer Hydrogenolysis | Ammonium formate, Pd/C / MeOH | Avoids use of H₂ gas cylinder. | Concurrent reduction of the butenyl C=C double bond. | sciencemadness.org |
| Accelerated Hydrogenolysis | H₂, Pd/C, Nb₂O₅/C / EtOH | Significantly faster reaction times. | Chemoselectivity regarding the butenyl group must be considered. | acs.org |
| Lewis Acid Cleavage | BCl₃·SMe₂ / CH₂Cl₂ | Mild conditions, good functional group tolerance. | Compatibility with the formamide group needs to be verified. | organic-chemistry.org |
Mechanistic Investigations of Formamide, N 3 Butenyl N Phenylmethyl Reactions
Elucidation of Proposed Reaction Pathways
Due to the presence of the 3-butenyl group, a primary avenue for reactivity for Formamide (B127407), N-3-butenyl-N-(phenylmethyl)- is intramolecular cyclization. Several mechanistic pathways can be proposed for such transformations, drawing analogies from studies on similar N-alkenylamides.
One plausible pathway is a radical cascade cyclization . This process could be initiated by a radical initiator, leading to the formation of a carbon-centered radical on the butenyl chain. This radical could then attack the formyl group or the benzene (B151609) ring, leading to various cyclic products. For instance, studies on N-arylacrylamides have demonstrated the feasibility of radical-initiated cascade reactions to construct multiple bonds in a single operation under mild conditions. beilstein-journals.org
Another potential pathway is cationic cyclization . Protonation or coordination of a Lewis acid to the formyl oxygen or the double bond would generate a carbocationic intermediate. Subsequent intramolecular attack by the double bond or the arene could lead to the formation of five- or six-membered rings. The specific outcome would be influenced by the stability of the resulting carbocationic intermediates.
Furthermore, transition metal-catalyzed intramolecular hydroamidation represents a powerful method for the synthesis of nitrogen-containing heterocycles. researchgate.net In the context of Formamide, N-3-butenyl-N-(phenylmethyl)-, a catalyst, for example, based on nickel or rhodium, could facilitate the addition of the N-H bond (after a potential in-situ deformylation or if considering the corresponding amine) across the pendant alkene. A plausible catalytic cycle would involve the oxidative addition of the N-H bond to the metal center, followed by migratory insertion of the alkene and reductive elimination to yield the cyclic product.
In addition to cyclization, reactions involving the N-benzyl group are also conceivable. Oxidative debenzylation is a common transformation for N-benzyl amides, which can be achieved using various oxidizing agents. A proposed mechanism involves the abstraction of a hydrogen atom from the benzylic position to form a benzyl (B1604629) radical, which is then oxidized to an iminium cation, followed by hydrolysis to yield the debenzylated amide. acs.org
Kinetic Studies and Determination of Rate Laws
To quantitatively understand the proposed reaction pathways, kinetic studies are indispensable. By systematically varying the concentrations of reactants, catalysts, and any inhibitors or promoters, a rate law can be determined. The form of the rate law provides crucial evidence for the proposed mechanism, indicating which species are involved in the rate-determining step.
For a hypothetical transition metal-catalyzed intramolecular hydroamidation of Formamide, N-3-butenyl-N-(phenylmethyl)-, a general rate law might take the form:
Rate = k[Substrate]a[Catalyst]b
where 'a' and 'b' are the orders of the reaction with respect to the substrate and catalyst, respectively.
Table 1: Hypothetical Kinetic Data for a Proposed Catalyzed Cyclization
| Experiment | [Substrate] (M) | [Catalyst] (M) | Initial Rate (M/s) |
| 1 | 0.1 | 0.01 | 1.0 x 10-5 |
| 2 | 0.2 | 0.01 | 2.0 x 10-5 |
| 3 | 0.1 | 0.02 | 2.0 x 10-5 |
This is a hypothetical data table for illustrative purposes.
From the hypothetical data in Table 1, doubling the substrate concentration doubles the rate, suggesting a first-order dependence on the substrate (a=1). Similarly, doubling the catalyst concentration doubles the rate, indicating a first-order dependence on the catalyst (b=1). Thus, the determined rate law would be: Rate = k[Substrate][Catalyst]. This rate law would be consistent with a mechanism where the rate-determining step involves an interaction between one molecule of the substrate and one molecule of the catalyst. More complex kinetics could suggest multi-step processes with pre-equilibria.
Isotope Effect Analysis for Mechanism Confirmation
The kinetic isotope effect (KIE) is a powerful tool for probing the transition state of a reaction by examining the change in reaction rate upon isotopic substitution. For the reactions of Formamide, N-3-butenyl-N-(phenylmethyl)-, deuterium (B1214612) labeling could provide significant mechanistic insights.
For instance, in a proposed debenzylation reaction that proceeds via hydrogen atom abstraction from the benzylic position, one would expect a significant primary kinetic isotope effect (kH/kD > 1) when the benzylic hydrogens are replaced with deuterium. A large KIE would indicate that the C-H bond is being broken in the rate-determining step.
In the case of intramolecular hydroamidation, deuterium labeling of the formyl C-H or the N-H bond (in a related amine) could help to elucidate the mechanism of C-N bond formation. Deuterium labeling studies have been instrumental in showing that some cyclization reactions can involve intramolecular migration of atoms. researchgate.net
Table 2: Expected Kinetic Isotope Effects for Proposed Reaction Mechanisms
| Reaction Pathway | Isotopically Labeled Position | Expected kH/kD | Mechanistic Implication |
| Oxidative Debenzylation | N-CH2-Ph -> N-CD2-Ph | > 2 | C-H bond cleavage is part of the rate-determining step. |
| Intramolecular Hydroamidation | Formyl C-H -> C-D | ~ 1 | Formyl C-H bond is not broken in the rate-determining step. |
This table presents expected outcomes based on general mechanistic principles.
Role of Catalysts and Ligand Design in Reaction Selectivity and Efficiency
For many of the proposed transformations of Formamide, N-3-butenyl-N-(phenylmethyl)-, particularly cyclization reactions, the choice of catalyst and the design of its coordinating ligands are paramount for achieving high efficiency and selectivity.
In transition metal-catalyzed reactions, the electronic and steric properties of the ligands bound to the metal center can profoundly influence the outcome. For an intramolecular hydroamidation, for example, chiral ligands can be employed to induce enantioselectivity, leading to the preferential formation of one enantiomer of the cyclic product. The bite angle and steric bulk of the ligand can also control regioselectivity, directing the reaction to form either a five- or six-membered ring. Nickel-catalyzed hydroamidation reactions have been shown to exhibit excellent regioselectivity, which is influenced by the steric environment of the coupling reaction. researchgate.net
The development of Ni-catalyzed reductive cross-couplings highlights the intricate role of the catalyst system. Mechanistic investigations have shown that the mode of activation of the reacting partners can be tuned by the choice of reductant and ligand, leading to different reaction pathways. nih.gov For a potential cyclization of Formamide, N-3-butenyl-N-(phenylmethyl)-, a catalyst system would need to be carefully designed to favor the desired intramolecular reaction over potential intermolecular side reactions.
The efficiency of a catalyst is also a key consideration. A highly active catalyst will require a lower loading, making the process more economical and environmentally friendly. Catalyst stability is another important factor, as a robust catalyst will have a longer lifetime and can be recycled.
Advanced Spectroscopic and Chromatographic Characterization of Formamide, N 3 Butenyl N Phenylmethyl
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of Formamide (B127407), N-3-butenyl-N-(phenylmethyl)-. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the precise mapping of the compound's framework.
¹H NMR Spectroscopy: The proton NMR spectrum of Formamide, N-3-butenyl-N-(phenylmethyl)- exhibits characteristic signals that correspond to the different proton environments within the molecule. The presence of rotamers, due to the restricted rotation around the amide C-N bond, can lead to the observation of two distinct sets of signals for the formyl proton and the substituents on the nitrogen atom.
Key expected proton signals include:
Formyl Proton (CHO): A singlet or two distinct singlets in the downfield region, typically around 8.0-8.5 ppm.
Aromatic Protons (C₆H₅): A multiplet in the aromatic region, approximately 7.2-7.4 ppm, corresponding to the five protons of the phenyl group.
Benzyl (B1604629) Protons (CH₂-Ph): A singlet or two singlets for the methylene (B1212753) protons adjacent to the phenyl group, usually appearing around 4.5 ppm.
Butenyl Group Protons:
Terminal Vinyl Protons (=CH₂): Multiplets in the vinyl region, typically between 5.0 and 5.2 ppm.
Internal Vinyl Proton (-CH=): A multiplet further downfield in the vinyl region, around 5.6-5.8 ppm.
Allylic Protons (-CH₂-CH=): A multiplet around 2.3-2.4 ppm.
Methylene Protons adjacent to Nitrogen (N-CH₂-): A triplet around 3.3-3.4 ppm.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information, confirming the carbon skeleton of the molecule.
Expected ¹³C NMR chemical shifts are as follows:
| Carbon Atom | Expected Chemical Shift (ppm) |
| Carbonyl (C=O) | ~162 |
| Aromatic (C₆H₅) | ~127-137 |
| Vinyl (-CH=CH₂) | ~117 (terminal), ~134 (internal) |
| Benzyl (CH₂-Ph) | ~45-50 |
| Methylene (N-CH₂-CH₂) | ~45-48 |
| Allylic (CH₂-CH=) | ~33 |
These assignments are based on established chemical shift values for similar structural motifs and provide a clear fingerprint for the structural confirmation of Formamide, N-3-butenyl-N-(phenylmethyl)-.
Mass Spectrometry (MS) for Molecular and Fragmentation Analysis
Mass spectrometry is a powerful technique used to determine the molecular weight and elemental composition of Formamide, N-3-butenyl-N-(phenylmethyl)-, as well as to gain insight into its structure through the analysis of its fragmentation patterns.
Molecular Ion Peak: In an electron ionization (EI) mass spectrum, the molecule is expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. The exact mass can be determined with high-resolution mass spectrometry (HRMS), which aids in confirming the molecular formula.
Fragmentation Pattern: The fragmentation of Formamide, N-3-butenyl-N-(phenylmethyl)- under mass spectrometric conditions can proceed through several characteristic pathways. Common fragmentation patterns for amides and benzyl compounds include α-cleavage and rearrangements.
Key expected fragments include:
Loss of the formyl group (CHO): Resulting in a significant fragment ion.
Cleavage of the benzyl group: Leading to the formation of a tropylium (B1234903) ion (C₇H₇⁺) at m/z 91, a very common and stable fragment for benzyl-containing compounds.
Cleavage of the butenyl group: Resulting in fragments corresponding to the loss of C₄H₇.
McLafferty rearrangement: If sterically feasible, this rearrangement can occur, involving the transfer of a gamma-hydrogen to the carbonyl oxygen followed by cleavage of the alpha-beta bond.
The analysis of these fragments helps to piece together the molecular structure and confirm the identity of the compound.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in Formamide, N-3-butenyl-N-(phenylmethyl)-. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of the chemical bonds within the molecule.
The IR spectrum of this compound is expected to display several characteristic absorption bands:
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Carbonyl (C=O) | Stretch | ~1650-1680 (strong) |
| C-H (Aromatic) | Stretch | ~3000-3100 |
| C-H (Alkene) | Stretch | ~3070-3090 |
| C-H (Alkane) | Stretch | ~2850-3000 |
| C=C (Aromatic) | Stretch | ~1450-1600 |
| C=C (Alkene) | Stretch | ~1640 |
| C-N | Stretch | ~1200-1350 |
The strong carbonyl absorption is a key diagnostic feature for the formamide group. The presence of both aromatic and alkene C-H and C=C stretching vibrations further confirms the molecular structure.
Chromatographic Separation Techniques (e.g., GC-MS, HPLC) for Purity and Reaction Monitoring
Chromatographic techniques are essential for assessing the purity of Formamide, N-3-butenyl-N-(phenylmethyl)- and for monitoring the progress of its synthesis.
Gas Chromatography-Mass Spectrometry (GC-MS): This technique combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is well-suited for the analysis of volatile and thermally stable compounds like Formamide, N-3-butenyl-N-(phenylmethyl)-. The gas chromatogram will show a peak at a specific retention time, indicating the purity of the sample. The mass spectrum of this peak can then be used to confirm the identity of the compound. GC-MS is also a valuable tool for monitoring reaction progress by analyzing the disappearance of starting materials and the appearance of the product over time.
High-Performance Liquid Chromatography (HPLC): HPLC is another powerful separation technique that can be used for the purity assessment of Formamide, N-3-butenyl-N-(phenylmethyl)-, especially if the compound has limited thermal stability or volatility. A suitable stationary phase (e.g., C18) and mobile phase can be selected to achieve optimal separation. The purity is determined by the relative area of the main peak in the chromatogram. HPLC can also be employed to monitor reaction kinetics and to purify the final product.
Theoretical and Computational Studies on Formamide, N 3 Butenyl N Phenylmethyl
Quantum Chemical Calculations for Electronic Structure and Conformation
There is no specific data from quantum chemical calculations detailing the electronic structure and conformation of Formamide (B127407), N-3-butenyl-N-(phenylmethyl)-. Such studies would typically involve methods like Density Functional Theory (DFT) or ab initio calculations to determine molecular orbital energies, electron density distribution, and the relative stabilities of different spatial arrangements (conformers). For related compounds like N-benzylformamide, studies have investigated the conformation of the -NHCHO group and its orientation relative to the benzyl (B1604629) group. nih.gov However, the presence of the N-3-butenyl group introduces additional conformational flexibility that would require specific computational analysis.
Computational Modeling of Reaction Mechanisms and Transition States
Detailed computational modeling of reaction mechanisms and the characterization of transition states involving Formamide, N-3-butenyl-N-(phenylmethyl)- are not present in the current body of scientific literature. This type of research is crucial for understanding how a molecule participates in chemical reactions, involving the calculation of activation energies and the structures of high-energy transition states. nih.gov For instance, computational studies on other amides have successfully mapped out reaction pathways, but this has not been extended to the specific subject of this article. aun.edu.egnih.gov
Prediction of Reactivity and Selectivity Profiles
Without foundational computational data, the prediction of reactivity and selectivity profiles for Formamide, N-3-butenyl-N-(phenylmethyl)- remains speculative. Such predictions rely on calculated electronic properties, such as frontier molecular orbital (HOMO-LUMO) energies and electrostatic potential maps, to identify likely sites of nucleophilic or electrophilic attack. aun.edu.egnih.gov These computational approaches provide a theoretical framework for understanding and predicting the outcomes of chemical reactions. researchgate.net
Information regarding "Formamide, N-3-butenyl-N-(phenylmethyl)-" is not available in the searched scientific literature.
Extensive searches for the chemical compound "Formamide, N-3-butenyl-N-(phenylmethyl)-" and its synonym "N-benzyl-N-(but-3-en-1-yl)formamide" did not yield any specific research articles, patents, or database entries. This indicates that the compound is likely not a subject of published scientific study, and as a result, there is no available information regarding its role as a synthetic building block or intermediate in the requested contexts.
Therefore, it is not possible to generate an article with the specified outline focusing solely on "Formamide, N-3-butenyl-N-(phenylmethyl)-" due to the absence of data on its use in:
Formamide, N 3 Butenyl N Phenylmethyl As a Synthetic Building Block and Intermediate
Utility in the Development of New Catalytic Systems and Ligands
While the individual functional components of the molecule—the formamide (B127407) group, the 3-butenyl group, and the N-benzyl group—are common in organic chemistry, the specific combination as named does not appear in the accessible scientific literature. Research on related compounds, such as N-benzylformamide, does exist but does not provide information on the title compound.
Emerging Research Directions and Future Perspectives in Formamide Chemistry
Development of Novel and Sustainable Synthetic Methodologies
The synthesis of tertiary formamides, including Formamide (B127407), N-3-butenyl-N-(phenylmethyl)-, has traditionally relied on methods that often use stoichiometric, and sometimes hazardous, reagents. Modern research is intensely focused on creating greener, more efficient, and catalyst-driven alternatives.
A primary goal is the replacement of conventional formylating agents with sustainable C1 sources like methanol (B129727) or formic acid. mdpi.comresearchgate.net Heterogeneous catalysts are at the forefront of this effort due to their ease of separation and recyclability. mdpi.commedcraveonline.com For instance, research has demonstrated the use of zeolite-based catalysts for the N-formylation of amines with formic acid under solvent-free conditions at room temperature. researchgate.netmedcraveonline.com This approach offers high yields, simplified work-up procedures, and the ability to reuse the catalyst multiple times without significant loss of activity. medcraveonline.com
Another innovative and sustainable approach is the use of bimetallic nanoparticles. A study on the N-formylation of secondary amines utilized reusable AuPd–Fe₃O₄ nanoparticles as a catalyst with methanol as the C1 source and molecular oxygen as the ultimate oxidant. mdpi.com This method avoids wasteful byproducts and operates under relatively mild conditions. mdpi.com The proposed mechanism involves the catalytic oxidation of methanol to a hemiaminal intermediate with the secondary amine, which is then further oxidized to the final formamide product. mdpi.com
Electrosynthesis represents a paradigm shift in creating formamides, offering a pathway that is both clean and potentially carbon-neutral. acs.org Recent studies have detailed the electrochemical N-formylation of amines where methanol serves as both the solvent and the carbon source. acs.org In this system, methanol is anodically oxidized to formaldehyde, which then reacts with the amine to form an intermediate that is subsequently oxidized to the formamide. acs.org This method eliminates the need for chemical oxidants and relies on electricity, a potentially renewable resource, to drive the reaction.
Below is a comparative table of different sustainable methods applicable to the synthesis of tertiary formamides from a precursor secondary amine like N-3-butenyl-N-benzylamine.
| Catalyst/Method | Formyl Source | Key Advantages | Typical Conditions | Reference |
| HEU Zeolite | Formic Acid | Solvent-free, Reusable catalyst, Room temperature, High chemoselectivity | Catalyst, Room Temp, Solvent-free | researchgate.net |
| AuPd–Fe₃O₄ NPs | Methanol | Reusable catalyst, Use of O₂ as green oxidant, Avoids waste | 80-100 °C, O₂ atmosphere | mdpi.com |
| Electrochemical | Methanol | No chemical oxidants, Scalable, Carbon-neutral potential | Constant potential electrolysis, Supporting electrolyte | acs.org |
| B(OCH₂CF₃)₃ | Dimethylformamide (DMF) | Transamidation, High functional group tolerance, Simple resin-based purification | 80 °C, MeCN solvent | nih.gov |
Integration with Flow Chemistry and Automated Synthesis
The transition from batch processing to continuous flow manufacturing is a key trend in modern chemistry, offering enhanced safety, scalability, and process control. The synthesis of Formamide, N-3-butenyl-N-(phenylmethyl)- and related compounds is well-suited for this transition.
Electrochemical syntheses, as described above, are particularly amenable to flow chemistry. nih.govresearchgate.net For example, the anodic α-methoxylation of N-formylpiperidine, a related cyclic amide, was successfully scaled up using an undivided electrochemical flow cell. nih.gov In this setup, a solution of the formamide in methanol with a supporting electrolyte was pumped through the cell at a controlled rate. nih.gov Applying a constant current enabled the efficient synthesis of over 23 grams of the product in just over two hours, demonstrating the power of flow electrochemistry for preparative-scale synthesis. nih.gov This approach provides excellent control over reaction parameters like residence time, temperature, and current density, allowing for rapid optimization and high yields. acs.org
The principles from this system are directly transferable to the synthesis or modification of Formamide, N-3-butenyl-N-(phenylmethyl)-. A continuous flow process could be designed for its synthesis, minimizing reaction volume and improving heat transfer, which enhances safety.
The table below outlines typical parameters that would be optimized in a flow electrochemistry setup for a formamide synthesis.
| Parameter | Description | Impact on Reaction | Example Value | Reference |
| Flow Rate | The rate at which the reactant solution is pumped through the cell. | Determines the residence time of the reactants in the electrochemical cell. | 8.0 mL min⁻¹ | nih.gov |
| Current / Voltage | The electrical potential or current applied between the electrodes. | Drives the oxidation/reduction reaction; affects reaction rate and selectivity. | 6.0 A / 3.0 V vs SCE | acs.orgnih.gov |
| Reactant Conc. | Concentration of the starting amine or formamide in the electrolyte solution. | Influences reaction kinetics and Faradaic efficiency (FE). Optimal concentration prevents side reactions. | 0.2 M - 0.5 M | acs.orgnih.gov |
| Electrolyte Conc. | Concentration of the supporting electrolyte (e.g., Et₄NBF₄). | Ensures sufficient conductivity of the solution for the electrochemical process. | 0.05 M | nih.gov |
Furthermore, developments in purification, such as the use of scavenger resins to remove excess reagents and byproducts, pave the way for fully automated synthesis platforms where the crude reaction mixture from a flow reactor can be purified in-line, leading to a seamless "synthesis-to-pure-product" system. nih.gov
Computational Design for Targeted Synthesis and Reactivity
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting and understanding chemical reactions, saving significant time and resources in the lab. For a molecule like Formamide, N-3-butenyl-N-(phenylmethyl)-, computational studies can provide deep insights into both its synthesis and its subsequent reactivity.
DFT calculations can be used to model reaction mechanisms in detail. acs.orgbeilstein-journals.org For instance, when studying a potential reaction, chemists can compute the geometries of reactants, intermediates, transition states, and products. acs.org This allows for the determination of activation energies, which indicate the kinetic feasibility of a proposed reaction pathway. beilstein-journals.org In a study on the reaction of diformylketene with formamide, DFT calculations revealed a concerted, yet highly asynchronous, mechanism with a small activation energy, clarifying previous experimental ambiguities. acs.org
For Formamide, N-3-butenyl-N-(phenylmethyl)-, a key area of computational interest is its potential for intramolecular cyclization. DFT could be used to model the various possible cyclization pathways of the butenyl group (e.g., radical, cationic, or transition-metal-catalyzed). beilstein-journals.org Such calculations can predict which regio- and stereoisomer is most likely to form, guiding the choice of reagents and reaction conditions to achieve a desired outcome. For example, in copper-catalyzed cyclization reactions, DFT studies have helped elucidate whether the mechanism proceeds via an initial aryl transfer or ring-closing step, which is crucial for controlling the reaction. beilstein-journals.org
The following table illustrates the types of predictive data that can be generated through computational modeling for a hypothetical reaction involving the target formamide.
| Computational Output | Description | Application in Synthesis Design | Reference Principle |
| Activation Energy (ΔG‡) | The energy barrier that must be overcome for a reaction to occur. | Predicts reaction rate and feasibility. Lower energy barriers suggest milder conditions are needed. | acs.orgbeilstein-journals.org |
| Reaction Energy (ΔG_rxn) | The net energy change between products and reactants. | Determines if a reaction is thermodynamically favorable (exothermic/exergonic). | acs.org |
| Transition State Geometry | The molecular structure at the highest point of the energy barrier. | Reveals the precise atomic arrangement during the key bond-forming/breaking step, informing stereochemical outcomes. | acs.org |
| Solvation Effects | How the solvent influences the reaction energetics and mechanism. | Helps in selecting the optimal solvent to improve reaction rate and selectivity. | acs.org |
Exploration of Unique Reactivity Profiles of N-3-butenyl-N-(phenylmethyl)- Formamide in Complex Systems
The presence of the N-3-butenyl group imparts a unique reactivity profile to Formamide, N-3-butenyl-N-(phenylmethyl)-, making it a valuable substrate for constructing complex molecular architectures, particularly nitrogen-containing heterocycles. These structures are foundational motifs in many pharmaceuticals and natural products.
The terminal alkene of the butenyl group is a handle for intramolecular cyclization reactions. Radical-triggered cascade cyclizations are a powerful strategy in this context. researchgate.netresearchgate.net Research on analogous N-alkenyl amides has shown that an N-centered radical can be generated, which then attacks the intramolecular double bond in a 5-exo or 6-endo fashion to form five- or six-membered rings. rsc.org Such reactions can be initiated using various methods, including visible-light photoredox catalysis, which offers mild and environmentally friendly conditions. rsc.orgrsc.org
For example, a visible-light-induced cyclization of N-allylbenzamides (a close structural relative) with CF₃SO₂Na was developed to produce trifluoromethylated dihydroisoquinolinones in excellent yields in water at room temperature. rsc.org Applying this logic, Formamide, N-3-butenyl-N-(phenylmethyl)- could be a precursor to substituted pyrrolidine (B122466) or piperidine (B6355638) rings via a similar radical cyclization pathway. The benzyl (B1604629) group on the nitrogen atom can also play a crucial role, potentially influencing the stereochemical outcome of the cyclization. researchgate.net
These cyclization reactions are highly valuable for their ability to rapidly build molecular complexity from a relatively simple linear precursor. The formyl group itself can be retained in the final product or serve as a protecting group or synthetic handle for further transformations.
The table below summarizes different strategies for the cyclization of N-alkenyl amides, which could be applied to Formamide, N-3-butenyl-N-(phenylmethyl)-.
| Reaction Type | Initiator / Catalyst | Resulting Structure | Key Features | Reference Principle |
| N-Radical Cyclization | Visible Light / Photoredox Catalyst | Isoindolinones / Isoquinolinones | Mild conditions, High selectivity for 5-exo or 6-endo cyclization. | rsc.org |
| Trifluoromethylating Cyclization | Visible Light / CF₃SO₂Na | CF₃-substituted Dihydroisoquinolinones | Green (in water), Forms C-CF₃ bond and N-heterocycle simultaneously. | rsc.org |
| Cascade Radical Cyclization | Aryl Radicals (from anilines) | Polycyclic γ-lactams | Builds multiple rings in a single operation, good functional group tolerance. | semanticscholar.org |
| Chloroamine Cyclization | TiCl₄ / Light | Pyrrolidines / Piperidines | Can be highly diastereoselective, forms nitrogen heterocycles. | researchgate.net |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
